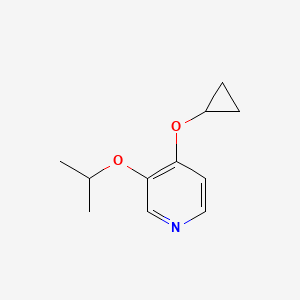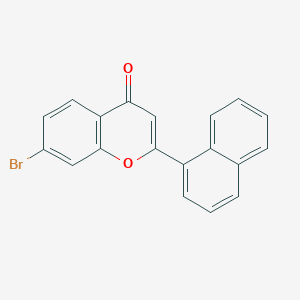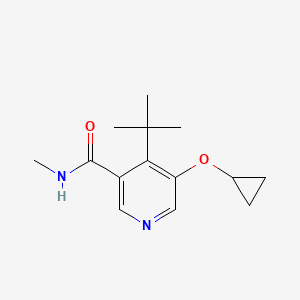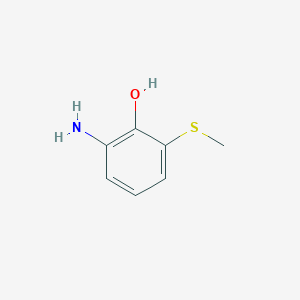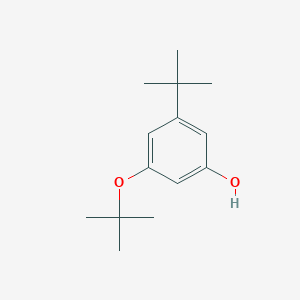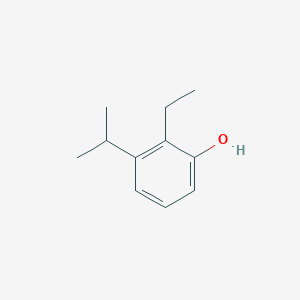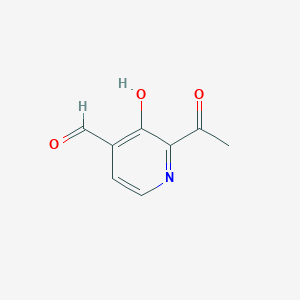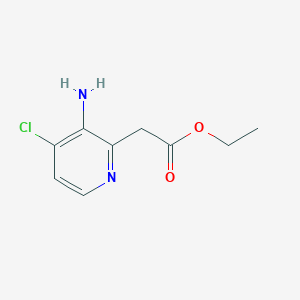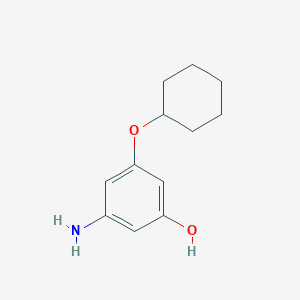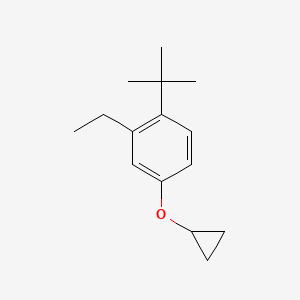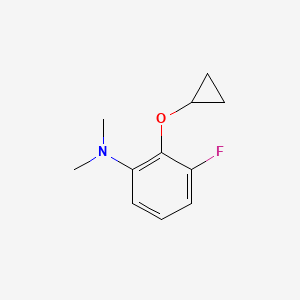
2-Cyclopropoxy-3-fluoro-N,N-dimethylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclopropoxy-3-fluoro-N,N-dimethylaniline is an organic compound with the molecular formula C11H14FNO It is a derivative of aniline, featuring a cyclopropoxy group and a fluorine atom attached to the benzene ring, along with two methyl groups attached to the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropoxy-3-fluoro-N,N-dimethylaniline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoroaniline and cyclopropyl bromide.
Cyclopropylation: The 3-fluoroaniline undergoes a nucleophilic substitution reaction with cyclopropyl bromide in the presence of a base such as potassium carbonate to form 3-fluoro-N-cyclopropylaniline.
Methylation: The resulting 3-fluoro-N-cyclopropylaniline is then methylated using methyl iodide and a base like sodium hydride to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) would be essential for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
2-Cyclopropoxy-3-fluoro-N,N-dimethylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinone derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound to its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Cyclopropoxy-3-fluoro-N,N-dimethylaniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
Mecanismo De Acción
The mechanism of action of 2-Cyclopropoxy-3-fluoro-N,N-dimethylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropoxy and fluorine groups can enhance the compound’s binding affinity and specificity towards these targets. The compound may act as an inhibitor or activator of certain enzymes, modulating biochemical pathways and exerting its effects at the molecular level.
Comparación Con Compuestos Similares
Similar Compounds
3-Cyclopropoxy-2-fluoro-N,N-dimethylaniline: Similar structure but with different substitution pattern.
2-Cyclopropoxy-6-fluoro-N,N-dimethylaniline: Another isomer with the fluorine atom at a different position.
3-Dimethylaminofluorobenzene: Lacks the cyclopropoxy group but has similar dimethylamino and fluorine substitutions.
Uniqueness
2-Cyclopropoxy-3-fluoro-N,N-dimethylaniline is unique due to the presence of both cyclopropoxy and fluorine groups, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups provides distinct properties that can be leveraged in various applications, making it a valuable compound in scientific research.
Propiedades
Fórmula molecular |
C11H14FNO |
|---|---|
Peso molecular |
195.23 g/mol |
Nombre IUPAC |
2-cyclopropyloxy-3-fluoro-N,N-dimethylaniline |
InChI |
InChI=1S/C11H14FNO/c1-13(2)10-5-3-4-9(12)11(10)14-8-6-7-8/h3-5,8H,6-7H2,1-2H3 |
Clave InChI |
KUPNURNVHBGMQD-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=C(C(=CC=C1)F)OC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



